4-methyl-3-(piperidin-1-ylsulfonyl)-N-pyridin-3-ylbenzamide
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Description
Synthesis Analysis
- Synthesis Methods : Compounds with structures similar to 4-methyl-3-(piperidin-1-ylsulfonyl)-N-pyridin-3-ylbenzamide have been synthesized through various methods. For instance, the synthesis of related piperidine derivatives has been described through reactions involving condensation processes, nucleophilic substitutions, and cycloadditions (Kumar et al., 2008), (Fussell et al., 2012).
Molecular Structure Analysis
- Crystal and Molecular Structure : Studies on related compounds have revealed insights into the crystal and molecular structures. For example, compounds containing piperidine structures exhibit specific conformational features and intermolecular interactions, such as hydrogen bonding and C-H...π interactions (Khan et al., 2013), (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
- Chemical Reactions : Piperidine derivatives undergo various chemical reactions, including nucleophilic substitutions and cycloadditions, which are fundamental in forming complex structures (Back & Nakajima, 2000).
Physical Properties Analysis
- Thermal and Optical Properties : The thermal and optical properties of related piperidine compounds have been studied, revealing stability in certain temperature ranges and specific optical characteristics (Karthik et al., 2021).
Chemical Properties Analysis
- Reactivity and Stability : Piperidine derivatives demonstrate varied reactivity and stability, influenced by their molecular structure and substituents. This reactivity is crucial in their potential applications in various fields (Nath et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-methyl-3-piperidin-1-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-14-7-8-15(18(22)20-16-6-5-9-19-13-16)12-17(14)25(23,24)21-10-3-2-4-11-21/h5-9,12-13H,2-4,10-11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXCMMJIYPRUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(piperidin-1-ylsulfonyl)-N-pyridin-3-ylbenzamide |
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